Copper(I) thiophenolate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenethiolate;copper(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJYDODNCALKD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5CuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Copper I Thiophenolate Complexes
Direct Synthesis Routes from Copper Precursors and Thiophenols
Direct methods involve the straightforward reaction between a copper(I) or copper(II) source and a thiophenol or its corresponding thiolate salt. These routes are often valued for their simplicity and high yields.
A common and direct pathway to copper(I) thiophenolates involves the reaction of a copper(I) halide, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), with a thiophenol or an alkali metal thiolate. The use of a simple, commercially available copper halide salt without additional ligands presents an inexpensive and straightforward method for C-S bond formation, which proceeds through a copper thiophenolate intermediate. For example, CuI has been successfully used as a catalyst in the cross-coupling of iodobenzene (B50100) with thiophenol. While often generated in situ for catalytic cycles, discrete complexes can also be prepared using this approach. An analogous reaction using CuCl and potassium benzylthiolate (KSBn) has been shown to produce a tetranuclear copper(I) alkylthiolate cluster, highlighting the utility of alkali metal thiolates in these syntheses.
These reactions are foundational in copper-catalyzed C-S coupling, where the copper(I) thiophenolate is a key intermediate. A ligand-free protocol using a low molar percentage of CuI can effectively catalyze the formation of diaryl thioethers from aryl iodides and thiophenols under relatively mild conditions.
Table 1: Examples of Synthesis Using Copper(I) Halides
| Copper Precursor | Thiol/Thiolate Source | Base/Solvent System | Key Feature |
|---|---|---|---|
| CuI (1-2.5 mol%) | Thiophenol | K₂CO₃ / NMP or Triethylamine | Ligand-free catalytic C-S coupling via a Cu(I) thiophenolate intermediate. |
This table is interactive and based on data from the text.
Copper(I) tert-butoxide, typically in its tetrameric form ([CuOtBu]₄), serves as an excellent precursor for the clean and high-yield synthesis of copper(I) thiophenolates. The reaction proceeds via protonolysis of the Cu-O bond by the weakly acidic thiol, generating the copper thiophenolate and volatile tert-butanol (B103910) as the only byproduct. This method is particularly effective for isolating pure complexes. A general route involves the reaction of the copper(I) tert-butoxide tetramer with thiophenol, which can yield the desired product in quantitative amounts. This precursor is also highly effective in the synthesis of ligand-stabilized this compound complexes.
Table 2: Synthesis of Ligand-Stabilized Cu(I) Thiophenolates from [CuOtBu]₄
| Ancillary Ligand | Thiophenol Derivative | Resulting Complex | Yield | Reference |
|---|---|---|---|---|
| 1,10-phenanthroline (B135089) (phen) | Thiophenol | [(phen)Cu(µ-SC₆H₅)]₂ | 81% | |
| 1,10-phenanthroline (phen) | p-Thiocresol | [(phen)Cu(µ-SC₆H₄CH₃-p)]₂ | 86% |
This table is interactive and based on data from the text.
Copper(I) thiophenolates can be conveniently synthesized by the in situ reduction of copper(II) salts in the presence of the thiol. A widely used method involves the reduction of copper(II) sulfate (B86663) (CuSO₄) in an aqueous ammonia (B1221849) solution with a reducing agent like hydroxylamine. This process generates a colorless solution of the copper(I) ammine complex, [Cu(NH₃)₂]⁺. Subsequent addition of an ethanolic solution of thiophenol to this mixture results in the immediate precipitation of the pale yellow this compound solid in high yield. In this reaction, the ammoniacal solution is sufficiently basic to deprotonate the thiol, facilitating the formation of the product. For example, the reaction of a [Cu(NH₃)₂]⁺ solution with thiophenol (PhSH) afforded this compound in 89.6% yield. Historically, it has also been noted that an excess of thiol itself can serve as the reductant for aqueous copper(II) ions.
Ligand-Assisted Synthesis Strategies
The inherent tendency of copper(I) thiolates to form polymeric structures can be mitigated by the use of ancillary dative ligands. These ligands coordinate to the copper center, stabilizing monomeric or low-nuclearity species, enhancing solubility, and allowing for detailed structural and reactivity studies.
Ancillary ligands play a crucial role in tuning the steric and electronic properties of the copper center, preventing aggregation, and improving thermal stability.
Phenanthrolines : Bidentate nitrogen ligands such as 1,10-phenanthroline (phen) and its derivatives are highly effective in stabilizing this compound complexes. For instance, the complex [(phen)Cu(µ-SC₆H₅)]₂ was isolated in high yield and structurally characterized as a neutral dimer. These ligands stabilize the copper center, making the resulting thiophenolate complexes competent intermediates for mechanistic studies in C-S cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) : NHCs are powerful ancillary ligands for stabilizing low-coordinate copper(I) complexes. Their strong sigma-donating ability and steric bulk are effective at improving the thermal stability of copper complexes and enforcing low nuclearity, which can engender broad reactivity.
Phosphines : Sterically demanding organophosphines are another important class of ligands for accessing low-coordinate copper(I) complexes. For example, reacting the polymeric Cu(I) salt of 2-mercaptobenzothiazole (B37678) with 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) produces a stable, structurally characterizable 2:3 complex, [Cu₂(MBT)₂(DPPE)₃]. Tertiary phosphine (B1218219) groups derived from thiophenol have proven to be versatile ligands that form stable complexes with a range of transition metals.
One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer an efficient and modular approach to generating copper(I) complexes. This strategy avoids time-consuming work-ups and the isolation of intermediates.
The ligand-assisted synthesis of copper(I) thiophenolates from copper(I) tert-butoxide can be performed as a one-pot procedure. In this method, a solution of [CuOtBu]₄ is first treated with the ancillary ligand (e.g., 1,10-phenanthroline). After a brief stirring period to allow for ligand coordination, the thiophenol is added directly to the mixture, causing the immediate precipitation of the final, ligand-stabilized this compound complex. This streamlined process has been used to generate various phenanthroline-ligated copper(I) thiophenolates in excellent yields (81-86%).
Furthermore, copper ions can act as templates to aid in the condensation and metalation in a single step, stabilizing otherwise labile ligands and facilitating the formation of the final complex. This modular, one-pot approach is valuable for creating libraries of complexes for various applications.
Influence of Solvent Systems and Reaction Conditions on this compound Synthesis
The synthesis of this compound complexes is highly sensitive to the solvent system and the specific reaction conditions employed. The selection of an appropriate solvent is crucial as it affects the solubility of reactants and the stability of the copper(I) species, thereby influencing the reaction rate and the yield of the product.
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are frequently utilized, particularly in the context of subsequent cross-coupling reactions where the this compound acts as an intermediate. nih.govorganic-chemistry.org For the isolation of the complexes themselves, tetrahydrofuran (B95107) (THF) has proven effective. In one established method, the reaction of a copper(I) source, such as copper(I) tert-butoxide, with a thiophenol in THF leads to the precipitation of the this compound complex. nih.gov The addition of a non-polar solvent like pentane (B18724) can further facilitate the precipitation of the product from the reaction mixture. nih.gov
The choice of the copper source and other reagents also plays a pivotal role. For instance, a high-yield synthesis can be achieved by the reduction of copper(II) sulfate in aqueous ammonia using hydroxylamine, followed by the addition of an ethanolic solution of thiophenol. wm.edu This method highlights the utility of biphasic solvent systems in synthesizing these complexes. The temperature of the reaction is another critical parameter. The initial formation of the complex can often be carried out at room temperature, while subsequent applications in catalysis may require elevated temperatures, for example, up to 110 °C in DMSO. nih.gov
The presence of ancillary ligands, such as 1,10-phenanthroline, can also influence the synthesis and the nature of the isolated complex. These ligands can stabilize the copper(I) center and modulate the solubility and reactivity of the resulting thiophenolate complex. nih.gov The stoichiometry of the reactants, including the copper source, the thiophenol, and any ligands, must be carefully controlled to achieve the desired product in high yield and purity.
Table 1: Influence of Solvent and Reaction Conditions on this compound Synthesis
| Copper Source | Thiol Source | Ligand | Solvent System | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| [CuOtBu]₄ | Thiophenol | 1,10-phenanthroline | THF/Pentane | Room Temp. | 81% | nih.gov |
| [CuOtBu]₄ | p-Thiocresol | 1,10-phenanthroline | THF/Pentane | Room Temp. | 86% | nih.gov |
| CuSO₄ | Thiophenol | None | Aqueous NH₃/Ethanol | Not specified | Good to Excellent | wm.edu |
| CuI | Aryl Iodide/Sulfur Powder | None | DMF | 90 °C | Good to Excellent | organic-chemistry.org |
| Cu(OAc)₂ | 4-tert-butylbenzenethiol | Bipyridine | Dichloroethane | 70 °C | 86% | nih.gov |
| Cu(OAc)₂ | 4-tert-butylbenzenethiol | Bipyridine | Toluene | 70 °C | Lower Yield | nih.gov |
| Cu(OAc)₂ | 4-tert-butylbenzenethiol | Bipyridine | Dichloromethane | 70 °C | Lower Yield | nih.gov |
| Cu(OAc)₂ | 4-tert-butylbenzenethiol | Bipyridine | DMF | 70 °C | Lower Yield | nih.gov |
In Situ Generation of this compound Species
In many catalytic applications, particularly in cross-coupling reactions, the isolation of the this compound complex is not necessary. Instead, the active species is generated in situ from a copper(I) salt and a thiophenol or its corresponding thiolate salt. This approach is synthetically efficient as it circumvents the need for purification of the intermediate complex and allows for its immediate use in the subsequent reaction.
The in situ generation is typically achieved by mixing a copper(I) source, such as copper(I) iodide (CuI) or copper(I) chloride (CuCl), with the desired thiol in a suitable solvent. nih.govorganic-chemistry.org The presence of a base is often required to deprotonate the thiol, forming the thiolate anion which then coordinates to the copper(I) center. For example, in copper-catalyzed C-S cross-coupling reactions, the catalytically active copper(I) thiolate is believed to be formed in the reaction mixture from the copper catalyst precursor and the thiol coupling partner.
A specific example of in situ generation involves the reaction of CuCl with potassium benzylthiolate (KSBn) in THF. nih.gov This directly produces a copper(I) thiolate species in the reaction medium, which can then be utilized in further transformations. Similarly, the combination of CuI, a thiophenol, and a base like potassium carbonate in a solvent such as DMF is a common strategy for generating the active this compound catalyst for the thioetherification of aryl halides. organic-chemistry.org
The nature of the solvent and the base, as well as the reaction temperature, can influence the formation and reactivity of the in situ generated species. The transient nature of these complexes makes their isolation and characterization challenging, but their intermediacy in a wide range of copper-catalyzed reactions is well-established.
Coordination Chemistry and Structural Analysis of Copper I Thiophenolate
Mononuclear Copper(I) Thiophenolate Complexes
Mononuclear this compound complexes, while less common than their multinuclear counterparts, provide fundamental insights into the coordination preferences of the Cu(I)-S bond. The geometry of these complexes is highly dependent on the steric bulk of the ancillary ligands attached to the copper center.
Three-coordinate mononuclear copper(I) complexes have been synthesized, exhibiting a trigonal planar geometry. For instance, the reaction of bulky thiourea (B124793) ligands with copper(I) halides can yield neutral complexes of the type [CuXL₂], where X is a halide and L is the thiourea ligand. In these structures, the copper(I) ion is coordinated to two sulfur atoms from the thiourea ligands and one halide ion. Intramolecular hydrogen bonding between the N-H protons of the thiourea and the halide ligand often plays a role in stabilizing these structures. mdpi.com
Quasi-two-coordinate complexes have also been reported, particularly with sterically demanding thiolate ligands. These complexes, with the general formula [Cu(SR)L] (where SR is a bulky thiolate and L is an ancillary ligand), often exhibit non-linear S-Cu-L angles due to weak interactions between the copper d-orbitals and the π-system of a phenyl group on the thiolate ligand. nih.gov
Table 1: Selected Structural Data for Mononuclear Copper(I) Complexes
| Compound | Coordination Geometry | Cu-S Bond Length (Å) | Ancillary Ligand | Reference |
|---|---|---|---|---|
| [CuI(1,3-bis(2,6-diethylphenyl)thiourea)₂] | Trigonal Planar | 2.2328(15), 2.2197(15) | 1,3-bis(2,6-diethylphenyl)thiourea, Iodide | mdpi.com |
| [CuBr(1,3-bis(2,6-diethylphenyl)thiourea)₂] | Trigonal Planar | - | 1,3-bis(2,6-diethylphenyl)thiourea, Bromide | mdpi.com |
| [CuCl(1,3-bis(2,6-diethylphenyl)thiourea)₂] | Trigonal Planar | - | 1,3-bis(2,6-diethylphenyl)thiourea, Chloride | mdpi.com |
Dinuclear this compound Complexes
The propensity of thiolate ligands to bridge metal centers leads to the common formation of dinuclear copper(I) complexes. These structures are characterized by the presence of a Cu₂S₂ core.
Dimeric Structures with Bridging Thiophenolate Ligands
A well-characterized example of a dinuclear this compound complex is [(phen)Cu(μ-SC₆H₅)]₂. nih.gov In this complex, two copper(I) centers are bridged by the sulfur atoms of two thiophenolate ligands, forming a planar Cu₂S₂ rhomboid core. Each copper atom is also coordinated to a 1,10-phenanthroline (B135089) (phen) ligand, resulting in a pseudotetrahedral coordination geometry around each copper center. nih.gov
A notable feature of this dimeric structure is the short Cu-Cu distance of 2.6580(4) Å, which suggests a weak cuprophilic interaction. nih.gov This distance is significantly shorter than that observed in other dinuclear copper(I) complexes with different bridging ligands. The acute Cu-S-Cu angle of 72.84(2)° is a key factor contributing to this short interatomic distance. nih.gov The Cu-S bond lengths in this complex are 2.2913(5) Å and 2.3400(5) Å. nih.gov
Table 2: Structural Parameters of [(phen)Cu(μ-SC₆H₅)]₂
| Parameter | Value | Reference |
|---|---|---|
| Cu-Cu Distance | 2.6580(4) Å | nih.gov |
| Cu-S Bond Lengths | 2.2913(5) Å, 2.3400(5) Å | nih.gov |
| Cu-S-Cu Angle | 72.84(2)° | nih.gov |
| Coordination Geometry | Pseudotetrahedral | nih.gov |
Polynuclear this compound Clusters
The ability of thiophenolate ligands to adopt various bridging modes facilitates the formation of higher nuclearity clusters, with tetranuclear and larger aggregates being well-documented.
Tetranuclear Core Geometries
Tetranuclear this compound clusters exhibit diverse core geometries, with the most common being the adamantane-like and the tetrahedron or cubane-like structures. The nature of the ancillary ligands and the stoichiometry of the reactants play a crucial role in determining the resulting core geometry.
Adamantane-type clusters , with a [Cu₄(μ₂-SR)₆]²⁻ core, are frequently observed. In these structures, a tetrahedron of copper atoms is edge-bridged by six thiophenolate ligands. An example is the anionic cluster in [(Me₂phen)₃K]₂[Cu₄(μ-SCH₂C₆H₅)₆], where the anion possesses a tetrahedral array of copper(I) centers ligated by six benzylthiolate ligands. nih.gov The Cu-Cu distances in this type of cluster typically range from 2.7126(8) to 2.7273(7) Å, indicating weak cuprophilic interactions. nih.gov The coordination of six μ₂-SR thione-type ligands to four Cu⁺ ions, often supported by halide ions, also results in adamantane-like tetramers, though with longer Cu-Cu distances of 3.6 to 3.9 Å. nih.gov
Tetrahedron-type tetramers are also common and are typically formed by the self-assembly of four Cu⁺ ions and six μ₂-SR thiolates. These clusters exhibit Cu-Cu distances in the range of 2.6 to 2.9 Å. nih.gov Another variation is the cubane-type tetramer , which can be formed by the bonding of four thiolates to four Cu⁺ ions in a μ₃-SR bridging mode. nih.gov
Table 3: Comparison of Tetranuclear this compound Core Geometries
| Core Type | General Formula | Bridging Mode | Typical Cu-Cu Distance (Å) | Example | Reference |
|---|---|---|---|---|---|
| Adamantane | [Cu₄(μ₂-SR)₆]²⁻ | μ₂-SR | 2.71-2.73 | [Cu₄(SCH₂C₆H₅)₆]²⁻ | nih.gov |
| Tetrahedron | [Cu₄(μ₂-SR)₆]²⁻ | μ₂-SR | 2.6-2.9 | - | nih.gov |
| Cubane | [Cu₄(μ₃-SR)₄] | μ₃-SR | - | - | nih.gov |
Heptanuclear and Other Higher-Order Clusters
The structural diversity of copper(I) thiolate chemistry extends to the formation of heptanuclear and even larger clusters. These high-nuclearity clusters often exhibit complex and aesthetically pleasing architectures.
While specific examples of heptanuclear this compound clusters are not extensively detailed in the readily available literature, the formation of other high-order clusters points to the principles governing their assembly. For instance, a mixed-valence cluster with the formula Tl₅[Cu(II)₆Cu(I)₈(SC(CH₃)₂COO)₁₂Cl] has been structurally characterized. acs.org This compound features a central chloride ion within a cube of eight Cu(I) atoms, which is itself encapsulated within an icosahedron of twelve sulfur atoms from the thiolate ligands. acs.org
Furthermore, octanuclear copper(I) clusters have been synthesized through the reductive S-S bond cleavage of disulfide Schiff base ligands. These clusters possess a [Cu₈S₄I₄] core stabilized by the resulting thiolate fragments. mdpi.com The formation of such high-nuclearity species underscores the flexible coordination behavior of thiolate ligands and the tendency of copper(I) to form extended metal-metal interactions.
Mixed-Thiolate Clusters
The introduction of different thiolate ligands into a single copper(I) cluster, creating mixed-thiolate clusters, offers a pathway to fine-tune the structural and electronic properties of the resulting assembly. Research into luminescent copper nanoclusters has shown that the use of mixed thiolate ligands can influence the structure and properties of the cluster.
For example, a study comparing a copper nanocluster with a single type of thiolate ligand to one with mixed thiolate ligands revealed a change in the Cu-Cu distance. The Cu-Cu distance in the single-thiolate cluster was 2.7871 Å, while in the mixed-thiolate cluster, it was slightly longer at 2.8201 Å. nih.gov This difference, although small, indicates that the nature of the thiolate ligands directly impacts the cuprophilic interactions within the core of the cluster. The electronic properties, such as the absorbance and emission spectra, are also affected by the electron-donating or withdrawing nature of the substituents on the thiophenolate ligands. nih.gov This area of research highlights the potential for creating tailored this compound clusters with specific properties by carefully selecting the combination of thiolate ligands.
This compound Coordination Polymers
This compound complexes exhibit a strong tendency to form coordination polymers, which are extended structures built from repeating coordination entities. The nature of the thiophenolate ligand and the presence of ancillary ligands play a crucial role in directing the dimensionality and topology of the resulting polymeric architecture.
One-Dimensional Coordination Polymers
One-dimensional (1D) coordination polymers are a common structural motif for copper(I) thiophenolates, often forming chain-like structures. mdpi.comnih.govsharif.edunih.govrsc.org A notable example is the compound catena-(2,9-dimethyl-1,10-phenanthroline)-μ-(thiophenolato)-copper(I), formulated as [Cu(Me2-phen)(C6H5S)]n. nih.govresearchgate.net In this structure, [Cu(Me2-phen)]+ units are linked together by bridging thiophenolate sulfur atoms, creating an extended one-dimensional chain. nih.govresearchgate.net The formation of such 1D chains is a recurring theme in copper(I) coordination chemistry, where bridging ligands, in this case, thiophenolate, connect metal centers into an infinite array. nih.gov The connectivity in these polymers can be influenced by the coordination preferences of the copper(I) ion and the bridging mode of the thiolate ligand.
Structural Motifs and Topologies in Polymeric Architectures
The polymeric architectures of copper(I) thiophenolates are characterized by specific structural motifs and topologies. In the 1D chain of [Cu(Me2-phen)(C6H5S)]n, the copper(I) centers display a highly distorted tetrahedral coordination geometry. nih.gov A key feature of this structure is the large bridging angle at the thiolate sulfur atoms, with an average Cu–S–Cu angle of 134°. nih.govresearchgate.net This wide angle prevents any significant Cu–Cu bonding interactions along the polymer chain, with the copper-copper distances being 4.246 Å and 4.284 Å. nih.govresearchgate.net
Another fundamental structural motif is the planar Cu₂S₂ ring, which is observed in the dimeric complex [(phen)Cu(μ-SC₆H₅)]₂. nih.gov In this dimer, two copper atoms are bridged by the sulfur atoms of two thiophenolato ligands, forming a stable four-membered ring. nih.gov While this is a discrete molecule, such core units can be envisioned as building blocks for more extended polymeric structures. In other cases, more complex clusters, such as tetranuclear copper(I) centers arranged in a tetrahedral array, can serve as nodes in a polymeric network. nih.gov The self-assembly of these motifs, such as the stacking of 1D chains through non-covalent interactions, can lead to the formation of three-dimensional supramolecular structures. mdpi.comnih.gov
Reversible Transformations Between Polymeric Forms of Copper(I) Thiophenolates
This compound coordination polymers can exhibit polymorphism, the ability of a compound to exist in more than one crystalline form. rsc.orgnih.govresearchgate.net This phenomenon is significant as different polymorphs can possess distinct physical and chemical properties. The study of polymorphism is crucial for understanding structure-property relationships and for controlling the synthesis of materials with desired characteristics. rsc.org
Transformations between these polymeric forms can sometimes be achieved by altering the external conditions, such as the solvent environment. nih.gov This process, known as solvent-mediated structural transformation, involves the conversion of one crystalline form to another upon exposure to a specific solvent. nih.govdtic.milresearchgate.net For instance, immersing a copper coordination polymer in different short-chain alcohols can induce significant structural rearrangements, leading to the formation of new, distinct polymeric networks. nih.gov These transformations are often accompanied by visible changes, such as a change in crystal color, and are driven by the coordination of solvent molecules or changes in the assembly of the polymer chains. nih.gov
Impact of Ligand Design on this compound Structures and Coordination Environments
The design of the thiolate ligand, as well as any ancillary ligands present, has a profound impact on the resulting structure and coordination environment of this compound complexes. rsc.orgresearchgate.net By systematically modifying the steric and electronic properties of the ligands, it is possible to tune the nuclearity, dimensionality, and geometry of the final product. rsc.orgrsc.org
Steric hindrance is a powerful tool for controlling the structure. The use of exceptionally bulky thiolate ligands, such as 2,6-bis(2,4,6-triisopropylphenyl)benzenethiolate, can prevent the formation of extended polymeric structures. nih.gov The steric demands of these ligands effectively shield the copper(I) center, leading to the isolation of low-coordinate mononuclear or small trinuclear complexes instead of polymers. nih.gov Similarly, bulky substituents on ancillary ligands, like the methyl groups in 2,9-dimethyl-1,10-phenanthroline (Me₂phen) compared to the unsubstituted 1,10-phenanthroline (phen), can influence the reactivity and fine-tune the geometry of the resulting complexes. nih.gov
Electronic effects also play a critical role. The nature of the thiolate ligand, for example, can lead to structures that are distinct from those formed with other anions like phenoxides. nih.gov While copper(I) phenoxide complexes with phenanthroline ligands often form ionic structures, the analogous thiophenolate complexes can adopt neutral, dimeric forms in the solid state. nih.gov This highlights how the electronic properties of the sulfur donor in the thiolate ligand, compared to an oxygen donor, can direct the assembly towards different structural outcomes.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The determination of the precise atomic arrangement within this compound complexes relies on advanced characterization techniques. These methods provide detailed insights into molecular connectivity, geometry, and the packing of molecules in the solid state.
X-ray Diffraction Studies
Numerous this compound structures have been characterized using this method. For example, the analysis of [Cu(C₆H₅S)(C₁₄H₁₂N₂)] revealed its one-dimensional polymeric nature and the distorted tetrahedral coordination at the copper centers. nih.gov Similarly, the dimeric structure of [(phen)Cu(μ-SC₆H₅)]₂, featuring a central Cu₂S₂ ring, was confirmed by single-crystal XRD. nih.gov The data obtained from these experiments, including the unit cell dimensions and space group symmetry, provide a complete and unambiguous description of the solid-state structure. mdpi.commdpi.com
Table 1: Crystallographic Data for catena-(2,9-dimethyl-1,10-phenanthroline)-μ-(thiophenolato)-copper(I) nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | [Cu(C₆H₅S)(C₁₄H₁₂N₂)] |
| Molecular Weight | 380.97 |
| Crystal System | Monoclinic |
| Space Group | P2(1) |
| a (Å) | 10.047 (1) |
| b (Å) | 15.797 (2) |
| c (Å) | 10.581 (1) |
| β (°) | 90.78 (1) |
| Volume (ų) | 1679.2 |
| Z | 4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure and dynamics of this compound complexes in solution. As copper(I) is a d¹⁰ metal ion, its complexes are diamagnetic, making them amenable to NMR analysis. huji.ac.il Copper possesses two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar. This characteristic typically results in broad resonance signals, with ⁶³Cu generally being the preferred nucleus for study due to its higher natural abundance and sensitivity, despite ⁶⁵Cu producing marginally narrower signals. huji.ac.il
Direct ⁶³Cu NMR can provide insights into the coordination environment of the copper center, though its application can be limited by the broad line widths. researchgate.netznaturforsch.com More commonly, ¹H and ¹³C NMR spectroscopy are employed to probe the thiophenolate ligands. Upon coordination to a copper(I) center, the chemical shifts of the aromatic protons and carbons of the thiophenolate ligand are altered compared to the free thiol. These shifts are indicative of the electronic environment and the nature of the Cu-S bond.
In the study of complex copper-thiolate clusters, NMR is indispensable for characterizing the full structure in solution. For instance, in thiolated copper-hydride nanoclusters, ¹H NMR is used to identify and distinguish between different hydride environments within the cluster core. rsc.org The chemical shifts of these hydride signals are sensitive to their location and bridging mode (e.g., μ₂-H vs. μ₃-H). nih.gov Deuterium labeling studies, followed by ²H NMR spectroscopy, can confirm the assignment of these signals and provide unambiguous evidence for the presence and location of hydride or deuteride (B1239839) ligands. acs.org
| Complex/Ligand | Functional Group | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|---|
| Thioamide Ligand in a Cu(I) Complex (Cu₄·3a′₄) | Aromatic Protons | 7.51–6.82 (m) | DMSO-d₆ |
| Thioamide Ligand in a Cu(I) Complex (Cu₄·3a′₄) | -CH₂- Protons | 4.57 (s) | DMSO-d₆ |
| [Cu₂₉(SᵗBu)₁₂(PPh₃)₄Cl₆H₁₀]⁺ | Hydride Ligands | 3.7–1.9 | Not Specified |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and widely used soft ionization technique for the characterization of this compound complexes. researchgate.net It is particularly effective for identifying species directly from the solution phase, allowing for the detection of intact molecular ions and complex aggregates with minimal fragmentation. sfrbm.org This capability is crucial for identifying transient intermediates in catalytic reactions involving this compound.
In situ ESI-MS studies have successfully intercepted and identified key intermediates in copper(I)-catalyzed C-S cross-coupling reactions. nih.govncu.edu.tw By analyzing the reaction mixture under catalytic conditions, researchers have observed anionic this compound species. researchgate.netnih.govncu.edu.tw The detection of these ions provides direct evidence for their role in the catalytic cycle. nih.govncu.edu.tw
ESI-MS is also instrumental in confirming the precise molecular formula of large, thiolate-protected copper nanoclusters. rsc.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the cluster, and the resulting isotopic distribution pattern can be compared with a simulated pattern to verify the elemental composition, including the number of copper atoms, thiolate ligands, and other components like hydrides or counter-ions. rsc.org For example, the mono-cationic nature of the complex [Cu₂₉(SᵗBu)₁₂(PPh₃)₄Cl₆H₁₀]⁺ was confirmed by matching its experimental and simulated isotopic patterns. rsc.org
A noteworthy consideration during the ESI-MS analysis of copper complexes is the potential for the in-source reduction of Cu(II) to Cu(I). researchgate.net This phenomenon can complicate spectral interpretation, and care must be taken to correctly assign the oxidation state of copper in the detected ions. researchgate.netmdpi.com
| Observed Ion | Chemical Formula | Calculated m/z | Context of Observation |
|---|---|---|---|
| [Cu(SPh)₂]⁻ | [C₁₂H₁₀CuS₂]⁻ | 280.95 | Intermediate in C-S cross-coupling reaction |
| [Cu(SPh)I]⁻ | [C₆H₅CuIS]⁻ | 298.84 | Intermediate in C-S cross-coupling reaction |
Calculated m/z values are based on the most abundant isotopes (⁶³Cu, ¹²C, ¹H, ³²S, ¹²⁷I).
Mechanistic Investigations of Copper I Thiophenolate Involved Reactions
Role of Copper(I) Thiophenolate as a Catalytic Intermediate
This compound complexes have been identified as kinetically and chemically competent intermediates in the copper-catalyzed thioetherification of aryl halides. nih.gov The formation of these intermediates is a crucial step in the catalytic cycle. During the copper(I)-catalyzed C-S coupling reaction, the proton of a thiol is typically removed by a base, generating a thiolate. rsc.org This thiolate can then react with the copper(I) source to produce a copper(I) thiolate complex, which serves as the active catalytic species. rsc.org
The direct observation and characterization of these intermediates provide strong evidence for their role in the reaction mechanism. In-situ electrospray ionization mass spectrometry (ESI-MS) has been a powerful tool for identifying these transient species under catalytic conditions. Studies using ESI-MS have successfully detected key intermediates such as [Cu(SPh)₂]⁻, [Cu(SPh)I]⁻, and K[Cu(SPh)₂(Ph)]⁺ in the C-S coupling of thiophenol with an aryl halide. rsc.orgnih.govncu.edu.tw
Computational studies also support the role of copper thiolates as key intermediates. Density Functional Theory (DFT) calculations suggest that the strong coordination of a thiolate to a copper(I) center can generate a catalytically competent intermediate, such as [Cu(SPh)₂]K, which can then initiate the catalytic cycle. researchgate.netrsc.org
| Observed Intermediate Species | Method of Detection | Significance | Reference |
| [Cu(SPh)₂]⁻ | In-situ ESI-MS | Identified as a key species in the catalytic cycle. | nih.gov, rsc.org |
| [Cu(SPh)I]⁻ | In-situ ESI-MS | Observed under catalytic conditions, suggesting its role in the cycle. | nih.gov, rsc.org |
| K[Cu(SPh)₂(Ph)]⁺ | In-situ ESI-MS | Detected during the reaction, indicating its formation as an intermediate. | nih.gov, rsc.org |
| [(phen)Cu(µ-SC₆H₅)]₂ | Synthesis, Isolation, X-ray | Characterized complex shown to be a competent intermediate. | nih.gov |
Pathways in Copper-Catalyzed Carbon-Sulfur (C-S) Coupling Reactions
The precise mechanism of copper-catalyzed C-S coupling reactions is complex and can vary depending on the specific reactants, ligands, and reaction conditions. Several pathways have been proposed and investigated, including oxidative addition-reductive elimination (OA-RE), single electron transfer (SET), and halogen atom transfer (HAT). acs.orgresearchgate.net
The Oxidative Addition-Reductive Elimination (OA-RE) pathway is a frequently proposed mechanism for copper-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This mechanism involves a change in the oxidation state of the copper center, typically cycling between Cu(I) and Cu(III). researchgate.net
The generally accepted OA-RE catalytic cycle proceeds as follows:
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination, forming the C-S bond of the diaryl sulfide (B99878) product (Ar-S-Ph). libretexts.org This step regenerates a Cu(I) species, which can then re-enter the catalytic cycle. rsc.orgresearchgate.net
DFT calculations have been employed to evaluate the energetic feasibility of this pathway. For the Ullmann-type coupling of iodobenzene (B50100) and thiophenol with a phenanthroline ligand, the OA-RE route involving Cu(III) intermediates was found to be the most energetically favorable pathway compared to other proposed mechanisms like SET or HAT in that specific system. researchgate.net Some experimental studies that found no evidence for radical species also concluded that the results were consistent with an OA-RE pathway. researchgate.net
A Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the copper(I) thiolate complex to the aryl halide. acs.orgresearchgate.net This process generates an aryl radical and a Cu(II) species, distinguishing it from the concerted, two-electron OA-RE pathway. organic-chemistry.orgrsc.org
The key steps in a SET process are:
An electron is transferred from the electron-rich Cu(I) thiolate to the aryl halide.
This transfer results in the formation of an aryl halide radical anion, which then rapidly dissociates to form an aryl radical and a halide anion. nih.gov
The aryl radical can then combine with the copper complex to ultimately form the C-S bond.
Mechanistic investigations into photoinduced, copper-catalyzed C-S couplings have provided evidence consistent with a SET/radical pathway. organic-chemistry.org These reactions can proceed at very low temperatures (e.g., 0°C or below), which contrasts with thermally promoted reactions that often follow concerted oxidative addition pathways. organic-chemistry.org The involvement of Cu(I)-thiolate complexes and aryl radicals is supported by experimental evidence, including ESI-MS analysis and competition experiments in these photochemical systems. organic-chemistry.org However, in non-photoinduced reactions, the evidence for a SET mechanism is less definitive, with some studies finding no proof of the necessary radical intermediates. researchgate.net
The Halogen Atom Transfer (HAT) pathway has emerged as a strongly supported alternative mechanism, particularly based on theoretical studies. acs.org In this mechanism, the copper(I) thiolate complex directly abstracts a halogen atom from the aryl halide. acs.orgnih.gov
This pathway is characterized by:
A critical halogen atom transfer from the aryl halide to the Cu(I) center.
This transfer concurrently forms a Cu(II) species containing the thiophenolate and the halide ligand (e.g., Cu(II)(SAr)(X)) and an aryl radical. acs.org
A subsequent rapid attack of the aryl radical onto the thiophenolate ligand within the Cu(II) complex yields the final diaryl sulfide product. acs.org
Systematic theoretical studies have shown that for the S-arylation of thiophenols, the HAT mechanism is the most favored pathway for both neutral (L)Cu(I)-SAr and anionic Cu(SAr)₂⁻ active species. acs.org A significant piece of evidence supporting the HAT mechanism is its ability to correctly predict the reactivity trend of aryl halides, which is generally ArI > ArBr > ArCl. acs.org This trend aligns well with experimental observations and is a consequence of the differing C-X bond strengths that are critical in the HAT step. acs.org
Kinetic studies provide valuable insights into the reaction mechanism by identifying the species involved in the rate-determining step. For the copper(I)-catalyzed C-S cross-coupling of thiophenols with aryl iodides, kinetic analyses have been performed to understand the influence of reactant concentrations on the reaction rate. rsc.org
The use of Hammett plots, which correlate reaction rates with substituent electronic effects, has shown that these coupling reactions are moderately sensitive to substituents on both the thiophenol and the aryl iodide. researchgate.netrsc.org This finding indicates that both reactants are involved in the rate-determining step of the reaction. rsc.org
| Kinetic Observation | Implication | Method | Reference |
| Rate is sensitive to substituents on both thiophenol and aryl iodide. | Both reactants are involved in the rate-determining step. | Hammett Plots | rsc.org |
| Stoichiometric reaction rate is similar to the catalytic rate. | The isolated complex is a kinetically competent intermediate. | Reaction Progress Monitoring | nih.gov |
| First-order dependence on [Cu⁺] and [O₂]. | Indicates involvement in the rate-limiting step of thiol oxidation. | Determination of O₂ concentration | researchgate.net |
The detection of radical intermediates is a critical experiment for distinguishing between concerted pathways (like OA-RE) and stepwise pathways involving single-electron steps (like SET and HAT). researchgate.net Various experimental techniques have been employed to probe for the existence of free radicals during the C-S coupling reaction.
One common method involves the use of "radical clock" substrates. These are molecules that undergo a rapid, well-characterized rearrangement if a radical is formed on a specific part of the molecule. For instance, o-(allyloxy)iodobenzene can be used as a probe for aryl radicals. nih.gov If a free aryl radical is generated from this molecule, it is known to undergo a very fast cyclization. nih.gov In studies of the reaction between a this compound complex and o-(allyloxy)iodobenzene, the absence of cyclized products suggested that free aryl radicals were not significantly formed, arguing against a mechanism involving their diffusion into the bulk solution. nih.gov
The conflicting evidence highlights the complexity of the system. While some experiments fail to detect free radicals, the HAT and SET mechanisms, which are supported by theoretical calculations and photochemical experiments, respectively, are defined by the formation of radical intermediates. acs.orgorganic-chemistry.org The difficulty in detecting these species may be due to their very short lifetimes or because they react rapidly within a solvent cage before they can be trapped or rearrange. nih.govscielo.org.mx
Ligand Exchange and Nucleophile Deprotonation in Catalytic Cycles
In catalytic cycles involving this compound, the initial formation of the active catalyst and its subsequent reactions are governed by fundamental processes of ligand exchange and nucleophile deprotonation. The deprotonation of the thiophenol nucleophile is a prerequisite for its coordination to the copper(I) center. This acid-base reaction is typically facilitated by a base present in the reaction mixture, leading to the formation of the thiophenolate anion (PhS⁻).
Once formed, the thiophenolate anion acts as a ligand that coordinates to the copper(I) salt, displacing other weakly bound ligands, such as solvent molecules or counter-ions. This ligand exchange process is crucial for the generation of the catalytically active this compound species. The nature and dynamics of these species in solution can be complex and are influenced by the solvent, the nature of the ligands, and the stoichiometry of the reactants.
Computational and experimental studies have provided insights into the catalytically competent intermediates. For instance, in the copper(I)-catalyzed C-S cross-coupling of thiols with aryl iodides, the strong coordination of the thiolate to the copper center can lead to the formation of a key intermediate, [Cu(SPh)₂]K. researchgate.net This species is proposed to be the active catalyst that initiates the catalytic cycle. The formation of such an intermediate underscores the importance of ligand exchange, where two thiophenolate ligands coordinate to the copper center.
The catalytic cycle then proceeds through a series of steps, which may involve further ligand association or dissociation. The specific mechanistic pathway is highly dependent on the nature of the reactants and the reaction conditions.
Mechanisms in Other Copper-Catalyzed Transformations Involving Thiophenols
Copper(I) thiophenolates are key intermediates in a variety of other copper-catalyzed transformations beyond simple C-S cross-coupling reactions. The mechanistic pathways in these reactions, while sharing some common features with the Ullmann condensation, often exhibit unique characteristics depending on the specific transformation.
Mechanistic Insights into S-Cyclopropylation
The copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid represents a mechanistically distinct transformation. wikipedia.orgnih.gov This reaction is a variation of the Chan-Lam coupling, which typically involves the formation of a carbon-heteroatom bond between an organoboronic acid and a nucleophile.
The proposed mechanism for the S-cyclopropylation of thiophenols is believed to proceed through a catalytic cycle involving a copper(II) intermediate. While the reaction often starts with a copper(II) salt, it is likely that a Cu(I)/Cu(III) or a Cu(II) redox cycle is operative. In a plausible Cu(II) mediated pathway, the first step is the coordination of the thiophenol to the copper(II) center, followed by deprotonation to form a copper(II) thiophenolate species.
Subsequently, transmetalation of the cyclopropyl (B3062369) group from the boronic acid to the copper center occurs, generating a cyclopropylcopper(II) intermediate. This intermediate then undergoes reductive elimination to form the desired aryl cyclopropyl sulfide and a copper(0) species. The copper(0) is then re-oxidized to copper(II) by an oxidant present in the reaction mixture, thus completing the catalytic cycle. The reaction tolerates a range of functional groups on the thiophenol, including both electron-donating and electron-withdrawing substituents. wikipedia.orgnih.gov
The following table summarizes the key steps in the proposed mechanism for copper-promoted S-cyclopropylation of thiophenols.
| Step | Description |
| 1. Ligand Exchange | Thiophenol coordinates to the Cu(II) center, displacing another ligand. |
| 2. Deprotonation | A base removes the proton from the coordinated thiophenol to form a copper(II) thiophenolate. |
| 3. Transmetalation | The cyclopropyl group is transferred from the cyclopropylboronic acid to the copper center. |
| 4. Reductive Elimination | The aryl cyclopropyl sulfide is formed with the reduction of Cu(II) to Cu(0). |
| 5. Re-oxidation | The Cu(0) is re-oxidized to the catalytically active Cu(II) species by an oxidant. |
Mechanistic Aspects of C-H Hydroxylation/C-S Coupling
A particularly interesting transformation involving copper(I) thiophenolates is the regioselective C-H hydroxylation/C-S coupling of thiophenols. nih.gov Mechanistic studies of this reaction, utilizing techniques such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS) and density functional theory (DFT) calculations, have revealed a complex catalytic cycle involving both Cu(I) and Cu(III) intermediates. nih.govrsc.org
The proposed catalytic cycle is initiated by the reaction of a copper(I) species with the thiophenol. The key steps in the mechanism are:
Proton Abstraction: A base facilitates the deprotonation of the thiophenol, leading to the formation of a this compound.
Oxidative Addition: The this compound undergoes oxidative addition with a suitable coupling partner, leading to the formation of a Cu(III) intermediate.
Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the C-S coupled product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
The hydroxylation part of the reaction is believed to involve the activation of an oxygen source, such as molecular oxygen or a peroxide, by the copper catalyst. The disulfide intermediate has been identified as a key component in directing the C-H oxidation. rsc.org This dual functionality of the copper catalyst, facilitating both C-H activation and C-S bond formation in a single transformation, highlights the versatility of this compound chemistry.
Mechanisms in Polymerization Reactions Mediated by Copper(I) Thiophenolates
The role of copper(I) complexes in mediating controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), is well-established. However, the specific mechanistic involvement of pre-formed this compound complexes as the primary catalytic species is not as extensively documented as that of copper(I) halides complexed with nitrogen-based ligands.
In the context of radical polymerization, thiols, including thiophenol, are well-known to act as efficient chain-transfer agents. In a typical radical polymerization, a growing polymer chain radical can abstract the hydrogen atom from a thiol, thereby terminating the growth of that chain and generating a thiyl radical (PhS•). This thiyl radical can then initiate a new polymer chain. This process of chain transfer leads to a reduction in the average molecular weight of the polymer.
While this compound itself may not be a conventional ATRP catalyst, it is conceivable that it could participate in polymerization through several pathways. For instance, it could be involved in a reversible deactivation process with growing polymer radicals. The equilibrium between the dormant species (polymer-SPh) and the active propagating radical, mediated by a copper complex, would be a key feature of such a controlled polymerization.
Furthermore, the interaction of this compound with initiators or monomers could generate radicals that initiate polymerization. However, detailed mechanistic studies elucidating the specific role of this compound as the central mediating complex in controlled radical polymerization are not widely available in the current scientific literature. The majority of research on copper-mediated polymerization focuses on systems where the copper center is coordinated to ligands that can stabilize the Cu(I) and Cu(II) oxidation states and facilitate the reversible transfer of a halogen atom.
Catalytic Applications and Reaction Scope of Copper I Thiophenolate
Copper-Catalyzed Carbon(aryl)-Sulfur Bond Formation
The construction of aryl-sulfur bonds is a fundamental transformation, and copper-catalyzed methods have become a mainstay for this purpose due to the metal's low cost and toxicity compared to precious metals like palladium. mdpi.com Copper(I) thiophenolate species are frequently proposed and identified as key intermediates in these coupling reactions. mdpi.comsigmaaldrich.com
To enhance the practicality and cost-effectiveness of C-S coupling, significant research has focused on developing ligand-free catalytic systems. These protocols often utilize simple, commercially available copper(I) salts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), which are precursors to the active copper thiophenolate species in the reaction mixture. organic-chemistry.orgrsc.orgnih.gov A notable advantage of these systems is the avoidance of expensive and often air-sensitive ligands, simplifying the reaction setup and purification. organic-chemistry.org For example, a catalytic system using only 1-2.5 mol % of CuI has been shown to effectively couple aryl iodides and thiophenols under relatively mild conditions. organic-chemistry.orgnih.gov Similarly, Cu₂O has been employed as an inexpensive and stable catalyst for the formation of a wide array of diaryl and alkylaryl sulfides in a DMSO-water solvent system. rsc.org These methods are not only economical but also more environmentally friendly, reducing the use of organic solvents and minimizing waste. rsc.org
A key advantage of copper-catalyzed C-S coupling reactions is their broad substrate scope and high functional group tolerance. The reactions are generally compatible with both electron-rich and electron-deficient aryl halides and thiophenols. organic-chemistry.orgresearchgate.net A wide range of functional groups are well-tolerated, including methoxy, hydroxyl, keto, amido, and even bromo and fluoro groups on the aromatic rings. organic-chemistry.orgrsc.orgrsc.org This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The ligand-free protocol using CuI, for instance, works efficiently with aryl iodides bearing ortho, meta, or para substituents. organic-chemistry.orgnih.gov The reactions also exhibit good chemoselectivity, with the C-S coupling being favored in the presence of other reactive groups like amines (-NH₂). organic-chemistry.org
| Aryl Halide | Thiol | Copper Source | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene (B50100) | Thiophenol | CuI | Good | organic-chemistry.org |
| 4-Iodotoluene | Thiophenol | CuI | Good | organic-chemistry.org |
| 1-Iodo-4-nitrobenzene | Thiophenol | CuI | Good | organic-chemistry.org |
| 2-Iodotoluene | Thiophenol | CuI | Good | organic-chemistry.org |
| Various Aryl Iodides | Various Aryl/Alkyl Thiols | Cu₂O | 60-96 | rsc.org |
S-Cyclopropylation of Thiophenols Catalyzed by Copper Systems
Aryl cyclopropyl (B3062369) sulfides are valuable structural motifs found in biologically active compounds, including glucokinase activators and kinase inhibitors. Copper-promoted S-cyclopropylation of thiophenols provides an efficient synthetic route to these compounds. A common protocol employs cyclopropylboronic acid as the cyclopropyl source, promoted by copper(II) acetate (B1210297) in the presence of a base. Although this system uses a Cu(II) precursor, it is mechanistically linked to Cu(I) intermediates. The reaction demonstrates broad applicability, tolerating a variety of substituents on the thiophenol ring. Both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions are compatible with the reaction conditions, leading to moderate to excellent yields of the desired aryl cyclopropyl sulfides.
| Thiophenol Derivative | Yield of Aryl Cyclopropyl Sulfide (B99878) (%) | Reference |
|---|---|---|
| Thiophenol | 86 | |
| 4-Methylthiophenol | 85 | |
| 4-Methoxythiophenol | 94 | |
| 4-Chlorothiophenol | 75 | |
| 2-Methylthiophenol | 80 |
This compound in N-Heterocyclic Carbene (NHC) Chemistry
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in transition metal catalysis. Copper(I)-NHC complexes are particularly useful, serving as catalysts for a wide range of transformations and as carbene transfer agents to other metals.
While this compound is a crucial species in the catalytic reactions discussed above, it is not typically used as the direct starting material for the synthesis of NHC-copper(I) complexes. Instead, the preparation of [Cu(X)(NHC)] (where X = halide) complexes commonly relies on more conventional and air-stable copper(I) sources. A prevalent method involves the reaction of an imidazolium (B1220033) salt (the NHC precursor) with a copper(I) source like copper(I) oxide (Cu₂O) or copper(I) halides (CuCl, CuBr, CuI). For example, a one-pot procedure for synthesizing a variety of [Cu(X)(NHC)] complexes from the corresponding imidazolium salt and copper(I) halide has been developed, which can be performed under aerobic conditions. Similarly, the reaction of imidazolium salts with Cu₂O provides an efficient route that generates only water as a byproduct. Research has also demonstrated the synthesis of NHC adducts of copper(I) thiocyanate, a pseudohalide, by reacting a pre-formed [Cu(NHC)Cl] complex with sodium thiocyanate.
Dual Reactivity Modes for Thiophenolato-Cu(I)-NHC Formation
The synthesis of thiophenolato-copper(I)-N-heterocyclic carbene [Cu(SPh)(NHC)] complexes, which are significant in various catalytic transformations, can be achieved through distinct reactivity modes. These methods provide versatile entry points to these important organometallic species.
One primary synthetic route involves the direct reaction of a free N-heterocyclic carbene (NHC) with a this compound precursor. kaust.edu.sa This approach is straightforward but often necessitates the use of strong bases and rigorously inert atmospheric conditions to generate the free carbene, which is then trapped by the copper(I) salt. nih.gov
A second, widely employed method is transmetallation. This pathway avoids the isolation of the highly reactive free NHC. Typically, a more stable NHC complex of a different metal, frequently silver(I), is prepared first. This [Ag(NHC)X] complex then serves as an NHC transfer agent, reacting with a suitable copper(I) source to yield the desired [Cu(NHC)(SPh)] complex. nih.gov This salt metathesis reaction is often cleaner and proceeds under milder conditions than the free carbene route.
These two distinct methods for the formation of Thiophenolato-Cu(I)-NHC complexes are summarized in the table below.
| Reactivity Mode | General Reaction | Key Features |
| Free Carbene Addition | NHC + Cu(SPh) → [Cu(NHC)(SPh)] | Requires generation of free NHC, often with strong bases; necessitates inert reaction conditions. kaust.edu.sanih.gov |
| Transmetallation | [Ag(NHC)X] + Cu(SPh) → [Cu(NHC)(SPh)] + AgX | Avoids isolation of free NHC; often proceeds under milder conditions. nih.gov |
**5.4. Applications in Polymerization Reactions
Copper(I) complexes, including this compound, are pivotal catalysts in the field of polymer chemistry, particularly in developing controlled polymerization processes that allow for the synthesis of well-defined polymers.
This compound can function as a catalyst in Living/Controlled Radical Polymerization (LRP), most notably in Atom Transfer Radical Polymerization (ATRP). wikipedia.org The fundamental principle of ATRP relies on establishing a dynamic equilibrium between a small number of active, propagating radical species and a large quantity of dormant species (typically an alkyl halide). wikipedia.orgcmu.edu
The catalytic cycle is initiated by the copper(I) complex, which abstracts a halogen atom from the dormant initiator or polymer chain (R-X). This one-electron oxidation process generates a propagating radical (R•) and the copper(II) halide complex ([X-Cu(II)]). The radical can then add to monomer units. The key to controlling the polymerization lies in the reverse reaction, where the copper(II) species deactivates the propagating radical, reforming the dormant species and the copper(I) catalyst. This reversible activation/deactivation cycle ensures that all polymer chains grow at a similar rate, leading to polymers with predictable molecular weights and low polydispersity. cmu.edu
The main components of a copper-catalyzed LRP system are outlined below.
| Component | Function | Example |
| Monomer | The basic building block of the polymer chain. | Styrene, Methyl methacrylate |
| Initiator | An alkyl halide that provides the initial dormant chain end. | Ethyl α-bromoisobutyrate |
| Catalyst (Cu(I) Source) | Activates the dormant chain by abstracting a halogen. | This compound , Copper(I) bromide |
| Ligand | Solubilizes the copper salt and adjusts its redox potential. | Tris[(2-pyridyl)methyl]amine (TPMA) |
| Deactivator (Cu(II)) | Deactivates propagating radicals to control the reaction. | Copper(II) bromide |
In many LRP systems, the concentration of the deactivating Cu(II) species can build up due to unavoidable radical termination reactions. This accumulation slows or halts the polymerization by shifting the equilibrium towards the dormant species. To counteract this, techniques such as Activators Regenerated by Electron Transfer (ARGET) ATRP have been developed, which employ a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator. nih.gov
Thiophenol and its derivatives can serve as effective reducing agents in these systems. mdpi.com They can reduce the accumulated Cu(II) species back to the catalytically active Cu(I) state, thereby maintaining the necessary equilibrium for controlled polymerization. This process allows for a significant reduction in the total amount of copper catalyst needed (down to parts-per-million levels), which is advantageous for both economic and environmental reasons, as it simplifies the removal of the catalyst from the final polymer product. nih.govcmu.edu The thiol is oxidized to a disulfide in the process.
**5.5. Miscellaneous Catalytic Transformations
Beyond polymerization, this compound is a versatile catalyst for various organic transformations, including the functionalization of C-H bonds and skeletal rearrangements of carbonyl compounds.
This compound catalyzes C-S cross-coupling reactions, a vital method for forming aryl-sulfur bonds present in many pharmaceuticals and materials. uu.nlrsc.org In these reactions, a thiophenol is coupled with an aryl halide to produce a diaryl sulfide. Mechanistic studies using electrospray ionization mass spectrometry (ESI-MS) have identified key intermediates in the catalytic cycle, such as anionic copper species like [Cu(SPh)₂]⁻ and [Cu(SPh)I]⁻, which are formed under the reaction conditions. nih.govresearchgate.net
In some cases, the C-S coupling is part of a more complex reaction cascade. Research has shown that a copper-catalyzed process can achieve a sequential C-H activation and S-arylation. nih.gov This transformation can proceed through a disulfide intermediate, which acts as a directing group for the C-H oxidation step, with molecular oxygen serving as the oxidant. nih.gov
A specialized application of copper(I) catalysis involves the manipulation of carbonyl compounds through the induced removal of a thiophenoxide group. This strategy has been successfully applied to facilitate the ring expansion of cyclic ketones and the chain extension of both aldehydes and ketones. acs.org The reaction proceeds via an α-epoxy thioether intermediate. The copper(I) species promotes the elimination of the thiophenoxide, triggering a molecular rearrangement that results in either the insertion of a carbon atom into a cyclic framework (ring expansion) or the addition of a carbon unit to an acyclic chain (chain extension).
Computational and Theoretical Studies on Copper I Thiophenolate Systems
Density Functional Theory (DFT) Calculations in Mechanistic Elucidation
Density Functional Theory (DFT) has emerged as a primary computational method for studying the mechanisms of copper-catalyzed reactions. nih.gov It allows for the detailed exploration of reaction pathways, providing insights into the energies of intermediates and transition states that are often difficult to obtain experimentally. nih.govbeilstein-journals.org These calculations can rationalize the full catalytic cycle for reactions involving copper(I) complexes. nih.gov
A key application of DFT in mechanistic studies is the generation of energy profiles, also known as reaction coordinate diagrams. wikipedia.org These profiles map the potential energy of a system as it transforms from reactants to products, highlighting the energy barriers (activation energies) that control the reaction rate. wikipedia.orgyoutube.com The highest point on this pathway is the transition state, a transient molecular configuration that is critical for the reaction to proceed. wikipedia.orgyoutube.com
In the context of copper-catalyzed reactions, DFT calculations have been used to compare the free energy profiles of different possible routes. nih.govbeilstein-journals.org For instance, in a copper(III)-catalyzed carboarylation-ring closure reaction, calculations showed that a pathway involving aryl transfer followed by ring formation was energetically more favorable, with a moderate activation energy of 6.5 kcal/mol for the ring-closing step. beilstein-journals.org In contrast, an alternative path where ring formation occurred first had a much higher activation free barrier of 22.6 kcal/mol, making it the rate-determining step for that route. nih.govbeilstein-journals.org By identifying the lowest energy pathway, DFT can predict the most likely reaction mechanism.
The analysis of transition states provides information on the geometry of the molecule at the peak of the energy barrier. This can help explain observed stereoselectivity. For example, DFT studies have revealed that specific interactions, such as between a copper ion and an oxazoline (B21484) oxygen, can be responsible for high stereoselectivity in certain reactions. beilstein-journals.org Any chemical structure that exists for a duration longer than typical bond vibrations (10⁻¹³–10⁻¹⁴ s) is considered an intermediate, represented as a high-energy well in the energy profile. wikipedia.org
Table 1: Calculated Activation Free Energies for Proposed Steps in a Copper-Catalyzed Oxazoline Formation
The solvent in which a reaction occurs can significantly influence its rate and outcome. DFT calculations can model these effects using various approaches, such as continuum models like the Conductor-like Polarizable Continuum Model (CPCM). rsc.orgsciforum.net These models represent the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how solvent polarity impacts the energy profile. rsc.org
Generally, a more polar solvent will better stabilize charged species. wikipedia.org If the transition state of a reaction is more charged than the reactants, increasing the solvent polarity can lower the activation energy (ΔG‡), thereby increasing the reaction rate. wikipedia.org Conversely, if the reactants are more stabilized by the polar solvent than the transition state, the reaction rate may decrease. wikipedia.org Computational studies on Cu(I) complexes have shown that spectral shifts due to environmental polarity are well-represented by these continuum models. rsc.org The choice of solvent can therefore be critical, and DFT provides a method to predict its influence on the reaction pathway before experimentation.
Electronic Structure Investigations
Theoretical studies are crucial for understanding the electronic structure of copper(I) thiophenolate complexes, which dictates their reactivity, as well as their optical and electronic properties.
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.comutexas.edu The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. ossila.comutexas.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. utexas.edu It relates to the chemical stability of the compound and the energy required for the lowest electronic excitation. utexas.eduresearchgate.net A large HOMO-LUMO gap generally suggests high chemical stability. researchgate.net In organometallic chemistry, the characteristics of the LUMO can help predict where reactions, such as additions to pi ligands, will occur. wikipedia.org For this compound systems, analysis of the HOMO and LUMO can predict charge transfer properties, chemical reactivity, and bioactivity. researchgate.net
Table 2: Key Concepts of Frontier Molecular Orbitals
Many copper(I) complexes exhibit luminescence, a property that is intrinsically linked to charge transfer (CT) phenomena within the molecule. Upon absorption of light, an electron is promoted from an occupied orbital to an unoccupied one. The nature of these orbitals determines the type of charge transfer. Common types in copper(I) complexes include:
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital (often the HOMO) to a ligand-centered orbital (often the LUMO). rsc.org
Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-centered orbital to a metal-centered one. rsc.org
Ligand-to-Ligand Charge Transfer (LLCT): The excitation occurs between orbitals located on different ligands. rsc.org
Theoretical investigations of luminescent copper(I) complexes have identified these CT transitions as the origin of their photophysical properties. rsc.orgrsc.org For example, some near-infrared emitting copper(I) complexes exhibit phosphorescence that originates from an LMCT state. rsc.org In other systems, complexes with S1 and T1 states of LLCT character are candidates for thermally activated delayed fluorescence (TADF), while those dominated by MLCT excitations tend to show phosphorescence. rsc.org By modifying ligands, the energy levels of the HOMO and LUMO can be systematically controlled, allowing for the tuning of these charge-transfer absorptions across the visible spectrum. nih.gov
Adsorption Mechanisms on Copper Surfaces
The interaction of thiophenol with copper surfaces is a critical area of study, relevant to corrosion inhibition, self-assembled monolayers, and catalysis. Theoretical calculations, combined with surface science techniques, have provided a microscopic understanding of this adsorption process. tandfonline.comresearchgate.net
Studies have shown that thiophenol and its derivatives readily adsorb onto copper surfaces through chemisorption. tandfonline.comresearchgate.net The core of this mechanism is the formation of a strong copper-sulfur (Cu-S) chemical bond. tandfonline.comresearchgate.net This process effectively creates a this compound layer on the surface. The interaction is robust, leading to the formation of well-ordered monolayers.
When thiols interact with copper oxide surfaces, the process can be more complex. It has been shown that thiols can reduce Cu(II) oxides (CuO) to Cu(I) oxide (Cu₂O) or even metallic copper. nih.gov This reduction is believed to happen through the formation and subsequent desorption of a disulfide species, which then allows for the adsorption of the thiolate onto the reduced copper surface via the characteristic Cu-S bond. nih.gov At elevated temperatures, this interaction can lead to the formation of well-defined crystals of copper(I) thiolate, indicating that bulk copper atoms can migrate to the surface to react. future4200.com Quantum chemical calculations support these experimental findings, confirming that the stability of the adsorbed layer is due to the Cu-S bond. tandfonline.comresearchgate.net
Table of Compounds
Theoretical Treatment of Chemisorption of Thiophenol Derivatives
The adsorption of thiophenol and its derivatives onto copper surfaces is a critical aspect of forming this compound layers. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the microscopic mechanisms of these interactions. rsc.orgresearchgate.net
One study investigated the corrosion inhibition performance of three different thiophenol derivatives on a copper surface in a saline medium: 2-Naphthalenethiol (2-NT), 4-Chlorothiophenol (4-Cl), and p-Toluenethiol (4-MT). rsc.org Theoretical calculations, in conjunction with experimental techniques like X-ray photoelectron spectroscopy (XPS) and Surface-enhanced Raman spectroscopy (SERS), confirmed that these inhibitor molecules adsorb onto the copper surface through the formation of a Cu-S chemical bond, a process known as chemisorption. rsc.org
The effectiveness of these derivatives as corrosion inhibitors was found to vary, following the order 2-NT > 4-Cl > 4-MT. rsc.org Computational results suggested that the superior performance of 2-Naphthalenethiol is attributable to its larger conjugated aromatic structure, which enhances its interaction with the copper surface. rsc.org
| Thiophenol Derivative | Adsorption Mechanism | Relative Inhibition Efficiency | Structural Factor for High Efficiency |
|---|---|---|---|
| 2-Naphthalenethiol (2-NT) | Chemisorption via Cu-S bond | High | Larger conjugated aromatic structure |
| 4-Chlorothiophenol (4-Cl) | Chemisorption via Cu-S bond | Medium | - |
| p-Toluenethiol (4-MT) | Chemisorption via Cu-S bond | Low | - |
Examination of Copper-Sulfur Chemical Bonding in Adsorption Processes
The nature of the copper-sulfur (Cu-S) bond is central to the structure and stability of this compound and related adsorbed layers. Theoretical studies have provided detailed descriptions of this crucial chemical bond.
Computational investigations confirm that the adsorption of thiophenol derivatives on copper surfaces proceeds via the formation of a distinct Cu-S chemical bond. rsc.orgmdpi.com For the related system of thiophene (B33073) adsorbing on copper, DFT studies have shown that the interaction involves significant hybridization between the p-orbitals of the sulfur atom and the d-bands of the copper surface. nih.gov This orbital overlap is a key characteristic of the covalent interaction in the chemisorption process.
Further insights come from computational studies on discrete molecular analogs, such as complexes with the formula LCuSR (where R can be a phenyl group, Ph), which model the local bonding environment. springernature.com Extensive theoretical investigations on these complexes using DFT for geometry optimization and advanced multiconfigurational methods like CASSCF have been performed to analyze the electronic structure and properties of the Cu-S bond in detail. springernature.com These combined approaches—studying both extended surfaces and discrete molecular models—provide a comprehensive theoretical picture of the copper-sulfur bond.
| Theoretical Method | System Studied | Key Findings |
|---|---|---|
| Quantum Chemical Calculations | Thiophenol derivatives on Cu surface | Confirms adsorption occurs via a Cu-S chemical bond. rsc.org |
| Density Functional Theory (DFT) | Thiophene on Cu surface | Bonding involves hybridization of sulfur p-orbitals and copper d-bands. nih.gov |
| DFT and CASSCF | LCuSPh molecular complexes | Provides detailed electronic structure of the Cu-S bond in a model system. springernature.com |
Molecular Dynamics Simulations in this compound Research
While static quantum chemical calculations provide crucial information about bonding and stable geometries, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these systems over time. MD simulations model the movements of atoms and molecules, providing insights into processes like surface diffusion, structural rearrangements, and decomposition pathways.
Direct MD simulation studies focused exclusively on this compound are not widely reported; however, research on analogous systems demonstrates the utility of the technique. For example, MD simulations could be employed to study the dynamic response of a copper surface coated with a thiolate layer under various conditions, such as mechanical stress or elevated temperature.
Simulations of related organosulfur molecules on metal surfaces have been performed. For instance, the shear-induced decomposition of methyl thiolate species on a copper surface has been analyzed, showing how mechanical forces can influence chemical reactions at an interface. Another powerful, though computationally demanding, technique is first-principles molecular dynamics (FPMD), which calculates the forces on the atoms from quantum mechanics at each step of the simulation. This method has been used to investigate the reaction dynamics of organosulfur compounds under high pressure, demonstrating how external conditions can lower reaction barriers and create new chemical products. nih.gov These examples highlight the potential of MD and FPMD simulations to unravel the complex dynamic behavior of this compound systems.
| Simulation Type | Potential Application to Cu(I) Thiophenolate | Phenomena Investigated |
|---|---|---|
| Classical Molecular Dynamics | Modeling the behavior of thiophenolate layers on copper under external stimuli. | Surface diffusion, thermal stability, response to mechanical shear. |
| First-Principles Molecular Dynamics (FPMD) | Simulating chemical reactions, such as formation or decomposition, with high accuracy. | Reaction mechanisms, transition states, influence of pressure/temperature on reactivity. nih.gov |
Advanced Material Applications of Copper I Thiophenolate and Its Derived Systems
Luminescent Materials
Copper(I) thiophenolate and its derivatives have garnered significant interest in the field of materials science due to their intriguing luminescent properties. These compounds, particularly in the form of coordination polymers and clusters, exhibit tunable photoluminescence, making them promising candidates for applications in sensing, light-emitting devices, and bio-imaging.
Photoluminescence Properties of this compound Coordination Polymers and Clusters
This compound coordination polymers and clusters are known to be highly luminescent. Their emission properties are intricately linked to their structural and electronic characteristics. The luminescence in these materials often arises from metal-to-ligand charge transfer (MLCT) or cluster-centered (CC) transitions.
Some this compound complexes also exhibit interesting phenomena such as thermochromism, where the color of their luminescence changes with temperature. This has been observed in two-dimensional coordination polymers based on copper(I) halides and 4-hydroxythiophenol, which show a reversible shift in emission from orange at room temperature to yellow or green at 77 K. This behavior is attributed to changes in the Cu-S, Cu-X (where X is a halogen), and Cu-Cu bond distances at lower temperatures.
The quantum yields of these materials can vary significantly. For example, solid-state quantum yields for some copper(I) halide coordination polymers with 4-hydroxythiophenol were measured to be in the range of 2.2% to 2.6%, with an increase upon grinding the solid samples. In other systems, such as certain copper nanoclusters, relative quantum yields have been reported to be as high as approximately 23% in the solid state.
Below is a data table summarizing the photoluminescence properties of selected this compound systems.
| Compound/System | Excitation Wavelength (nm) | Emission Maximum (nm) | Emission Color | Quantum Yield (%) | Reference |
| [Cu3X(HT)2]n (X=Cl, Br) | 365 | - | Orange | 2.2-2.6 (solid state) | acs.org |
| Cu14 cluster | 400 | 599 | Yellow | ~10 (solid state) | nih.gov |
| Cu14-DMF cluster | - | - | Bright Red | ~23 (solid state) | nih.gov |
| Trinuclear Copper(I) Arenethiolates | - | - | - | - | tandfonline.com |
Structure-Luminescence Relationships in this compound Systems
The relationship between the structure and luminescence of this compound systems is a key area of research, as understanding this connection allows for the rational design of materials with tailored optical properties.
A critical factor influencing luminescence is the presence and nature of cuprophilic interactions (Cu···Cu). In many copper(I) clusters, short Cu···Cu distances can lead to a red-shift in the emission spectra. This is because these interactions can affect the energy levels of the metal-centered orbitals involved in the electronic transitions.
The dimensionality of the coordination polymer also plays a crucial role. For example, one-dimensional coordination polymers of this compound have been shown to exhibit reversible transformations between different structural phases, which in turn affects their luminescence and electrical properties.
The organic ligand itself has a profound impact on the photophysical properties. The introduction of different functional groups on the thiophenol ligand can modify the electronic structure of the complex, leading to changes in the emission wavelength and intensity. For example, the electron-donating or withdrawing nature of substituents on the phenyl ring can tune the energy of the ligand-to-metal charge transfer transitions.
In clusters, the nuclearity (the number of copper atoms) is a significant determinant of the luminescence properties. Smaller copper clusters with fewer than 15 copper atoms tend to show strong visible luminescence, while larger clusters often exhibit weaker emission in the near-infrared region. This can be attributed to quantum confinement effects and the density of electronic states.
Thermoelectric Materials
Theoretical studies have highlighted the potential of this compound-based coordination polymers as promising thermoelectric materials. These materials could potentially convert waste heat into useful electrical energy, contributing to sustainable energy solutions.
Transport Properties of this compound Coordination Polymers
The transport properties of copper(I) 4-hydroxythiophenolate coordination polymers have been investigated using density functional theory calculations. These studies suggest that the bulk phases of these materials could exhibit superior power factors compared to their single-layer counterparts. The power factor, a key metric for thermoelectric performance, is proportional to the square of the Seebeck coefficient and the electrical conductivity.
The performance of these this compound-based systems is predicted to be comparable to some of the best-performing organic thermoelectric materials. The unique electronic structure and the potential for high charge carrier mobility contribute to these favorable transport properties.
Band Structure and Electronic Doping for Enhanced Thermoelectric Performance
The electronic band structure is a critical factor in determining the thermoelectric efficiency of a material. For copper(I) 4-hydroxythiophenolate and its selenium and tellurium analogues, theoretical calculations have revealed interesting features in their band structures. For instance, the non-parabolic nature of the conduction band minimum in the selenium analogue is predicted to decouple the Seebeck coefficient and electrical conductivity. This decoupling is highly desirable as it allows for the simultaneous optimization of both parameters to achieve a higher power factor.
Corrosion Inhibition
Thiophenol and its derivatives have been investigated as effective corrosion inhibitors for copper and its alloys, particularly in saline environments. The mechanism of inhibition is primarily attributed to the formation of a protective film on the copper surface.
Research has shown that thiophenol derivatives can effectively inhibit copper corrosion through a process of chemisorption. The sulfur atom of the thiophenol molecule forms a strong chemical bond with the copper surface (Cu-S bond), leading to the formation of a self-assembled monolayer. This protective layer acts as a barrier, preventing corrosive agents from reaching the metal surface.
The efficiency of corrosion inhibition can be influenced by the molecular structure of the thiophenol derivative. For example, the presence of different substituent groups on the aromatic ring can affect the inhibitor's adsorption characteristics and, consequently, its protective capabilities. Studies have indicated that the inhibition efficiency of certain thiophenol derivatives can be very high, in some cases exceeding 99%.
The formation of the protective film has been confirmed through various surface analysis techniques, including X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM). These studies provide evidence for the adsorption of the inhibitor molecules on the copper surface and the resulting smoother surface morphology compared to uninhibited copper.
Below is a data table summarizing the inhibition efficiency of selected thiophenol derivatives on copper.
| Inhibitor | Concentration | Inhibition Efficiency (%) | Method | Reference |
| 2-Naphthalenethiol (2-NT) | 50 mM | 99.48 | Electrochemical | nih.gov |
| 4-Chlorothiophenol (4-Cl) | 50 mM | 98.66 | Electrochemical | nih.gov |
| p-Toluenethiol (4-MT) | 50 mM | 96.58 | Electrochemical | nih.gov |
Inhibition Performance of Thiophenol Derivatives on Copper Corrosion
Thiophenol derivatives have demonstrated significant efficacy as corrosion inhibitors for copper, particularly in aggressive saline and acidic environments. Their protective action stems from the chemical adsorption of the inhibitor molecules onto the copper surface, forming a protective barrier that mitigates corrosion. The inhibition efficiency is closely linked to the molecular structure of the thiophenol derivative, including the nature of substituent groups on the aromatic ring, and the concentration of the inhibitor in the corrosive medium.
Studies have shown that the inhibition efficiency generally increases with the concentration of the thiophenol derivative. For instance, research on compounds like 2-Naphthalenethiol (2-NT), 4-Chlorothiophenol (4-Cl), and p-Toluenethiol (4-MT) revealed that increasing the inhibitor concentration leads to a significant decrease in the corrosion rate of copper. tandfonline.comresearchgate.nettandfonline.com The effectiveness of these inhibitors is attributed to the presence of the sulfur atom, which acts as a strong coordinating site, and the aromatic ring, which contributes to the stability and coverage of the protective film. The order of inhibition efficiency among these derivatives was found to be 2-NT > 4-Cl > 4-MT, with the larger conjugated structure of 2-NT providing superior performance. tandfonline.comresearchgate.net
The following interactive table presents data on the inhibition efficiency of various thiophenol derivatives on copper.
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Environment |
| 2-Naphthalenethiol (2-NT) | 50 | 99.48 | Saline Medium |
| 4-Chlorothiophenol (4-Cl) | 50 | 98.66 | Saline Medium |
| p-Toluenethiol (4-MT) | 50 | 96.58 | Saline Medium |
| 2-Naphthalenethiol (2-NT) | 150 | 99.98 | Saline Medium |
| 4-Chlorothiophenol (4-Cl) | 150 | 99.97 | Saline Medium |
| p-Toluenethiol (4-MT) | 150 | 99.95 | Saline Medium |
Adsorption Behavior and Surface Characterization in Corrosion Protection
The mechanism of corrosion inhibition by thiophenol derivatives on copper surfaces is primarily governed by their adsorption behavior. These organic molecules adsorb onto the copper, forming a self-assembled monolayer (SAM) that acts as a physical barrier to the corrosive environment. This adsorption process can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves the formation of a coordinate bond between the sulfur atom of the thiophenol derivative and copper atoms on the surface. tandfonline.comresearchgate.net
The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the copper surface. arabjchem.org The strength and stability of this adsorbed layer are crucial for effective corrosion protection. Surface characterization techniques are employed to analyze the morphology and composition of the protective film. Scanning Electron Microscopy (SEM) is used to observe the surface topography, revealing a smoother surface with significantly less corrosion damage in the presence of the inhibitor. tandfonline.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) are powerful tools for probing the chemical nature of the adsorbed layer. XPS analysis confirms the presence of the inhibitor on the copper surface and indicates the formation of a Cu-S chemical bond, which is a hallmark of chemisorption. tandfonline.comresearchgate.net This direct chemical bonding between the thiophenol derivative and the copper surface results in a robust and highly effective protective film, which is essentially a this compound layer at the interface.
Thin-Film Transistors and Semiconductor Applications
Solution-Processing of this compound Coordination Polymers for Thin Films
This compound and its derivatives are coordination polymers that have garnered interest for their potential in electronic applications, particularly in the fabrication of thin-film transistors (TFTs). A key advantage of these materials is their amenability to solution-processing techniques, which offer a cost-effective and scalable alternative to traditional vacuum deposition methods. The solubility of these coordination polymers in certain solvents allows for the formation of thin films through methods like spin-coating.
The ability to process these materials from solution is attributed to the dynamic nature of the coordination bonds between copper(I) ions and thiolate ligands. While they exist as polymers in the solid state, they can be dissolved in coordinating solvents, which interact with the copper centers and facilitate the dissolution of the polymer into smaller, soluble species. Upon deposition and solvent evaporation, these species reassemble to form a solid-state coordination polymer thin film. For instance, copper(I) thiocyanate (CuSCN), a related coordination polymer, is typically processed from sulfide-based solutions. researchgate.net The choice of solvent and processing conditions, such as annealing temperature, plays a critical role in determining the morphology, crystallinity, and ultimately the electronic properties of the resulting thin film. vnu.edu.vn
Field-Effect Properties in Semiconductor Devices
Thin films derived from copper(I) coordination polymers, including thiophenolates, often exhibit p-type semiconductor behavior. This property makes them suitable for use as the active channel material in p-channel thin-film transistors (TFTs). In these devices, the application of a gate voltage modulates the conductivity of the semiconductor channel, allowing the transistor to switch between an "on" and "off" state.
The table below summarizes typical field-effect properties for a p-type semiconductor that could be analogous to a well-optimized this compound-based device.
| Parameter | Representative Value |
| Field-Effect Mobility (μ) | ~10⁻² - 1 cm²V⁻¹s⁻¹ |
| On/Off Current Ratio | > 10⁴ |
| Threshold Voltage (Vth) | -1 to -5 V |
Emerging Research Directions and Future Perspectives
Development of Novel Copper(I) Thiophenolate Architectures for Specific Applications
Researchers are actively exploring the self-assembly and coordination chemistry of copper(I) ions with various thiophenolate-based ligands to construct novel and complex architectures. The goal is to move beyond simple oligomeric or polymeric structures to create sophisticated frameworks with properties intrinsically linked to their dimensionality and topology.
A significant area of development is the creation of two-dimensional (2D) and three-dimensional (3D) coordination polymers. For instance, a 2D copper-sulfur network has been constructed through the self-assembly of Cu(I) and 4-hydroxythiophenol. researchgate.net This layered architecture exhibits remarkable bulk electrical conductivity, demonstrating how precise structural control can lead to materials with desirable electronic properties. researchgate.net The design of these frameworks often involves manipulating the coordination environment of the copper center and the nature of the thiophenolate ligand. Research has shown that copper(I) thiophenolato complexes can adopt various forms, including neutral dimeric structures with planar Cu₂S₂ rings or more complex tetranuclear ionic assemblies, depending on the ancillary ligands used. nih.gov
The exploration extends to multifunctional ligands that can bridge copper centers in unique ways. Mercaptonicotinic acid, for example, has been used to synthesize coordination polymers with structures ranging from 2D layers to double ladder-like arrangements. chemrxiv.org These studies highlight a key future perspective: the rational design of ligands to guide the assembly of specific architectures, such as porous frameworks for catalysis or gas storage, and highly ordered 2D sheets for electronic applications. The ultimate aim is to create a toolbox of molecular components that can be predictably assembled into functional superstructures.
Integration of this compound into Multifunctional Materials
A major thrust in current research is the incorporation of this compound units into larger, multifunctional material systems. This integration aims to combine the unique properties of the copper-sulfur core with the functionalities of a host matrix, such as a polymer, biomaterial, or inorganic framework.
One promising application is in the field of conductive materials. The inherent semiconductive or conductive properties of this compound-based coordination polymers are being harnessed for electronic applications. chemrxiv.org By systematically modifying the ligands and the copper-sulfur backbone, researchers aim to tune the bandgap and charge transport properties of these materials for use in sensors, transistors, and thermoelectric devices. The high conductivity observed in 2D copper(I) 4-hydroxythiophenolate networks underscores the potential of these materials in printed electronics and transparent conductors. researchgate.net
Furthermore, the bioactive properties of copper are being leveraged by integrating copper-containing compounds into biomaterials. nih.gov While much of this work has focused on copper ions or nanoparticles for applications like wound healing, the principles can be extended to this compound complexes. nih.gov Their integration into hydrogels or polymer scaffolds could create advanced materials that combine structural support with antimicrobial activity and the ability to promote angiogenesis, or the formation of new blood vessels. nih.gov The future in this area lies in designing hybrid materials where the this compound component is not merely a passive additive but an active center that imparts specific electronic, optical, or catalytic functions to the bulk material.
Green Chemistry Approaches in Synthesis and Catalysis of Copper(I) Thiophenolates
In line with the global push for sustainability, green chemistry principles are becoming increasingly important in the synthesis and application of copper(I) thiophenolates. The focus is on developing environmentally benign, efficient, and economical processes that minimize waste and avoid the use of hazardous substances.
Future research is geared towards replacing traditional organic solvents with aqueous systems. One convenient synthesis method for copper(I) thiolates already utilizes the reduction of copper(II) sulfate (B86663) in aqueous ammonia (B1221849), showcasing the feasibility of water-based routes. nih.gov Another green approach involves the use of plant extracts and other biological resources as reducing and capping agents for the synthesis of copper-based nanomaterials. ucc.ieresearchgate.netresearchgate.net These biosynthesis methods are not only eco-friendly but can also offer a cost-effective alternative to conventional chemical reduction. ucc.ie Adapting these phyto-synthesis techniques for this compound production is a key area for future exploration.
Advanced Computational Modeling for Predictive Design of this compound Systems
Advanced computational modeling has emerged as an indispensable tool for accelerating the discovery and design of new this compound systems. By using theoretical calculations, researchers can predict the structures, properties, and reactivity of these compounds before they are synthesized in the lab, saving significant time and resources.
Density Functional Theory (DFT) is a cornerstone of this approach, enabling detailed studies of the structural and electronic properties of thiolated copper clusters. researchgate.netchemrxiv.org DFT calculations can elucidate the nature of the copper-sulfur bond, revealing it to be highly polar, and can help understand how the choice of ligand influences the geometry and electronic behavior of the resulting complex. researchgate.netrsc.org This predictive power is crucial for the rational design of new copper nanoclusters with tailored optical and catalytic properties. rsc.org
Beyond analyzing individual molecules, computational methods are being used to predict the formation of extended structures. Crystal structure prediction (CSP) techniques, which combine evolutionary algorithms with DFT calculations, have been successfully used to discover novel 2D copper-based materials. aps.org This in silico approach allows for the exploration of vast numbers of potential structures to identify the most stable and promising candidates for synthesis. aps.org Furthermore, data-driven approaches and machine learning are being developed to create predictive models for synthesis outcomes. nih.govimperial.ac.uk By training algorithms on existing experimental data, it is possible to build models that can predict the reaction conditions needed to obtain a specific copper compound with a desired crystal structure, a strategy that has been validated in related copper chalcogenide systems. nih.gov The future of this compound chemistry will likely involve a synergistic loop between computational prediction and experimental validation, enabling the rapid and intelligent design of next-generation materials.
Q & A
Q. Table 1. Second-Order Rate Constants for Reactions of this compound Derivatives
| Substrate | Thiophenolate Derivative | Rate Constant (k, M⁻¹s⁻¹) | Conditions | Reference |
|---|---|---|---|---|
| TCEP | PhS⁻ | 1.2 × 10⁻³ | 50°C, Anoxic | |
| TDCPP | PhS⁻ | 9.8 × 10⁻⁴ | 50°C, Anoxic | |
| TCPP | PhS⁻ | 7.5 × 10⁻⁴ | 50°C, Anoxic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
